molecular formula C7H8N2O B2697955 3-Isocyanato-2,5-dimethyl-1H-pyrrole CAS No. 1507491-06-6

3-Isocyanato-2,5-dimethyl-1H-pyrrole

Cat. No.: B2697955
CAS No.: 1507491-06-6
M. Wt: 136.154
InChI Key: GSAHIHBLPDOGEE-UHFFFAOYSA-N
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Description

3-Isocyanato-2,5-dimethyl-1H-pyrrole is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of the pyrrole ring, along with two methyl groups at the second and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with phosgene (COCl2) or a similar reagent that introduces the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

2,5-dimethylpyrrole+phosgeneThis compound+HCl\text{2,5-dimethylpyrrole} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 2,5-dimethylpyrrole+phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

    Substitution Reactions: The methyl groups on the pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Polymerization: The compound can polymerize under certain conditions, forming polyureas or other polymeric materials.

Common Reagents and Conditions

    Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.

    Polymerization: Catalysts and specific reaction conditions (e.g., temperature, pressure) are employed to control the polymerization process.

Major Products Formed

    Urea Derivatives: Formed from nucleophilic addition reactions with amines.

    Halogenated or Nitrated Pyrroles: Resulting from substitution reactions.

    Polymeric Materials: Produced through polymerization processes.

Scientific Research Applications

3-Isocyanato-2,5-dimethyl-1H-pyrrole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2,5-dimethyl-1H-pyrrole primarily involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of target molecules, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanato-1H-pyrrole: Lacks the methyl groups present in 3-Isocyanato-2,5-dimethyl-1H-pyrrole.

    2,5-Dimethyl-1H-pyrrole: Does not contain the isocyanate group.

    3-Isocyanato-2-methyl-1H-pyrrole: Contains only one methyl group at the second position.

Uniqueness

This compound is unique due to the presence of both the isocyanate group and two methyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not achievable with other similar compounds.

Properties

IUPAC Name

3-isocyanato-2,5-dimethyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-7(8-4-10)6(2)9-5/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAHIHBLPDOGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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